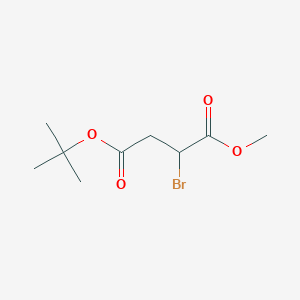

4-Tert-butyl 1-methyl 2-bromosuccinate

CAS No.: 914224-29-6

Cat. No.: VC6826213

Molecular Formula: C9H15BrO4

Molecular Weight: 267.119

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914224-29-6 |

|---|---|

| Molecular Formula | C9H15BrO4 |

| Molecular Weight | 267.119 |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl 2-bromobutanedioate |

| Standard InChI | InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3 |

| Standard InChI Key | RMYNMVDLUFHECX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC(C(=O)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Tert-butyl 1-methyl 2-bromosuccinate is systematically named 4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate according to IUPAC guidelines . Its molecular formula () reflects the incorporation of a bromine atom and two ester groups (tert-butyl and methyl) on the succinic acid backbone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.12 g/mol | PubChem |

| SMILES Notation | CC(C)(C)OC(=O)CC@@HBr | PubChem |

| InChI Key | RMYNMVDLUFHECX-LURJTMIESA-N | PubChem |

| Synonyms | 887143-08-0, SCHEMBL15952123 | PubChem |

The compound’s stereochemistry is defined by the (2S) configuration, which influences its reactivity and interaction with chiral catalysts or biological targets .

Structural Analysis

The 2D structure features a succinate core substituted with bromine at the second carbon, a tert-butyl ester at the fourth position, and a methyl ester at the first position. The tert-butyl group enhances steric bulk, potentially stabilizing the compound against hydrolysis, while the bromine atom introduces electrophilic reactivity .

3D Conformation and Reactivity

The 3D conformation, determined via computational modeling, reveals a staggered arrangement of the tert-butyl and methyl esters, minimizing steric clashes. The bromine atom occupies an axial position, rendering it susceptible to nucleophilic substitution reactions .

Synthetic Pathways and Optimization

Esterification and Protection

The tert-butyl and methyl ester groups likely originate from stepwise esterification of succinic acid. A plausible route involves:

-

Selective tert-butyl esterification of succinic acid’s carboxyl group using tert-butanol under acidic conditions.

-

Methyl esterification of the remaining carboxyl group via methanol in the presence of a coupling agent.

-

Bromination at the α-carbon using bromine or (NBS) under radical or ionic conditions .

Applications in Pharmaceutical Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume